molecular formula C7H11B B3383314 6-Bromo-1-methylcyclohexene CAS No. 40648-23-5

6-Bromo-1-methylcyclohexene

Cat. No.: B3383314
CAS No.: 40648-23-5
M. Wt: 175.07 g/mol
InChI Key: SWPQJEUVZUTALE-UHFFFAOYSA-N
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Description

6-Bromo-1-methylcyclohexene is an organic compound with the molecular formula C₇H₁₁Br It is a brominated derivative of methylcyclohexene, characterized by the presence of a bromine atom attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1-methylcyclohexene can be synthesized through several methods. One common approach involves the bromination of 1-methylcyclohexene using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds at room temperature, resulting in the addition of a bromine atom to the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and controlled addition of bromine can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methylcyclohexene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻) or alkoxide (RO⁻) ions, leading to the formation of different substituted cyclohexenes.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form 1-methylcyclohexene.

    Addition Reactions: The compound can participate in addition reactions with various reagents, such as hydrogen bromide (HBr) or other halogens, leading to the formation of di-substituted cyclohexenes.

Common Reagents and Conditions

    Bromine (Br₂): Used for the initial bromination of 1-methylcyclohexene.

    Strong Bases (e.g., KOH, NaOH): Used in elimination reactions to form alkenes.

    Nucleophiles (e.g., OH⁻, RO⁻): Used in substitution reactions to replace the bromine atom.

Major Products Formed

    1-Methylcyclohexene: Formed through elimination reactions.

    Substituted Cyclohexenes: Formed through substitution reactions with various nucleophiles.

Scientific Research Applications

6-Bromo-1-methylcyclohexene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of brominated analogs of bioactive molecules.

    Material Science: It can be utilized in the preparation of polymers and other materials with specific properties, such as flame retardancy.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methylcyclohexene in chemical reactions involves the reactivity of the bromine atom and the cyclohexene ring. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is eliminated along with a proton to form a double bond. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclohexene ring .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-methylcyclohexene
  • 1-Bromo-3-methylcyclohexene
  • 1-Bromo-4-methylcyclohexene

Uniqueness

6-Bromo-1-methylcyclohexene is unique due to the position of the bromine atom on the cyclohexene ring, which influences its reactivity and the types of reactions it can undergo. The specific placement of the bromine atom can lead to different regioselectivity and stereoselectivity in chemical reactions compared to other brominated cyclohexenes .

Properties

IUPAC Name

6-bromo-1-methylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h4,7H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPQJEUVZUTALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306222
Record name 6-bromo-1-methylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40648-23-5
Record name NSC174671
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromo-1-methylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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